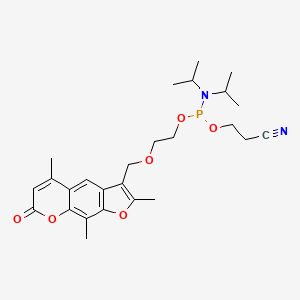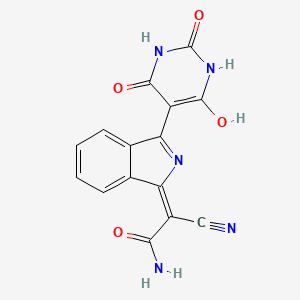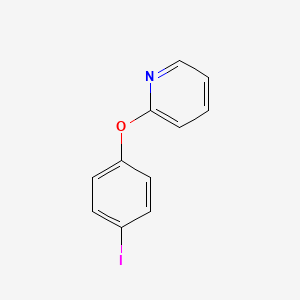![molecular formula C13H10N6 B15344213 1,1'-Methylenebis[4-azidobenzene] CAS No. 2915-44-8](/img/structure/B15344213.png)
1,1'-Methylenebis[4-azidobenzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Methylenebis[4-azidobenzene] is an organic compound with the molecular formula C13H10N6. It is characterized by the presence of two azido groups attached to a benzene ring, which are connected by a methylene bridge. This compound is known for its applications in various fields, including materials science and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Methylenebis[4-azidobenzene] can be synthesized through several methods. One common approach involves the reaction of 4-azidobenzyl chloride with formaldehyde under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-azidobenzyl chloride and formaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The 4-azidobenzyl chloride is dissolved in a suitable solvent, and formaldehyde is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Product Isolation: The product is isolated by filtration or extraction and purified by recrystallization.
Industrial Production Methods
Industrial production of 1,1’-Methylenebis[4-azidobenzene] follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,1’-Methylenebis[4-azidobenzene] undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido groups can undergo cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or other nucleophiles are used under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Cycloaddition: Copper(I) catalysts are commonly used for the cycloaddition of azides with alkynes.
Major Products
Substitution: Products with different functional groups replacing the azido groups.
Reduction: Corresponding amines.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
1,1’-Methylenebis[4-azidobenzene] has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and advanced materials due to its ability to form stable triazole linkages.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Bioconjugation: Utilized in bioconjugation techniques for labeling and modifying biomolecules.
Medicinal Chemistry: Explored for its potential in drug development and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis[4-azidobenzene] involves its ability to undergo cycloaddition reactions with alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts and proceeds through a concerted mechanism, forming a five-membered ring structure. The triazole products are highly stable and can interact with various molecular targets, making them useful in bioconjugation and materials science .
Comparison with Similar Compounds
Similar Compounds
1,1’-Methylenebis[4-isocyanatobenzene]: Similar structure but with isocyanate groups instead of azido groups.
4,4’-Methylenebis(phenyl isocyanate): Another related compound with isocyanate groups.
1,1’-Methylenebis[4-nitrobenzene]: Contains nitro groups instead of azido groups.
Uniqueness
1,1’-Methylenebis[4-azidobenzene] is unique due to its azido groups, which provide versatility in chemical reactions, particularly in cycloaddition reactions. This makes it valuable in the synthesis of triazole-containing compounds, which have applications in various fields, including materials science and medicinal chemistry .
Properties
CAS No. |
2915-44-8 |
|---|---|
Molecular Formula |
C13H10N6 |
Molecular Weight |
250.26 g/mol |
IUPAC Name |
1-azido-4-[(4-azidophenyl)methyl]benzene |
InChI |
InChI=1S/C13H10N6/c14-18-16-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)17-19-15/h1-8H,9H2 |
InChI Key |
ARKQRZXCXIMZHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-Bromo-3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B15344168.png)

![1,1'-Dithiobis[n-phenylformamidine]](/img/structure/B15344176.png)





![(2R,5R)-1-[[(2R,5R)-2,5-dimethylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-dimethylpyrrolidine](/img/structure/B15344206.png)

![4-{[(2-Isopropyl-4-quinazolinyl)sulfanyl]acetyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B15344219.png)

